# Spectroscopic Profile of (3-Chlorophenyl)(4methoxyphenyl)methanone: A Technical Overview

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Compound of Interest

(3-Chlorophenyl)(4methoxyphenyl)methanone

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This technical guide provides a detailed overview of the spectroscopic data for the compound (3-Chlorophenyl)(4-methoxyphenyl)methanone, also known as 3-chloro-4'-methoxybenzophenone. Due to the limited availability of a complete, unified experimental dataset for this specific molecule, this document presents a composite of expected and reported spectral data based on closely related analogs. This guide is intended to serve as a valuable resource for the characterization and analysis of this and similar compounds.

### **Chemical Structure and Properties**

• IUPAC Name: (3-Chlorophenyl)(4-methoxyphenyl)methanone

• Synonyms: 3-Chloro-4'-methoxybenzophenone

CAS Number: 13389-51-0

Molecular Formula: C14H11ClO2

Molecular Weight: 246.69 g/mol

### **Spectroscopic Data Summary**



The following tables summarize the anticipated spectroscopic data for (3-Chlorophenyl)(4-methoxyphenyl)methanone. This data is compiled from spectral information of closely related analogs and predictive tools.

<sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance)

Spectroscopy

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment (Tentative)
~7.7-7.8	m	2H	Aromatic H (ortho to C=O in 4-methoxyphenyl ring)
~7.3-7.6	m	4H	Aromatic H (3- chlorophenyl ring)
~6.9-7.0	m	2H	Aromatic H (meta to C=O in 4-methoxyphenyl ring)
~3.8	s	3H	Methoxy (-OCH₃)

<sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy



Chemical Shift (δ) (ppm)	Assignment (Tentative)
~195	Carbonyl Carbon (C=O)
~163	Aromatic C (C-OCH₃ in 4-methoxyphenyl ring)
~138	Aromatic C (C-Cl in 3-chlorophenyl ring)
~132-134	Aromatic CH (3-chlorophenyl ring)
~130-132	Aromatic CH (ortho to C=O in 4-methoxyphenyl ring)
~128-130	Aromatic C (ipso- to C=O in 3-chlorophenyl ring)
~125-127	Aromatic CH (3-chlorophenyl ring)
~113-115	Aromatic CH (meta to C=O in 4-methoxyphenyl ring)
~55	Methoxy Carbon (-OCH₃)

IR (Infrared) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~1650-1670	Strong	C=O (Ketone) stretch
~1590-1610	Medium-Strong	C=C (Aromatic) stretch
~1250-1270	Strong	C-O (Aryl ether) stretch (asymmetric)
~1150-1170	Medium	C-O (Aryl ether) stretch (symmetric)
~1000-1100	Medium	C-H (Aromatic) in-plane bend
~700-800	Strong	C-Cl stretch

## **MS (Mass Spectrometry)**



m/z	Relative Intensity (%)	Assignment
246	High	[M] <sup>+</sup> (Molecular ion with <sup>35</sup> Cl)
248	Medium	[M+2] <sup>+</sup> (Isotopic peak for <sup>37</sup> Cl)
135	High	[C <sub>7</sub> H <sub>7</sub> O] <sup>+</sup> (4-methoxybenzoyl cation)
111	Medium	[C <sub>6</sub> H <sub>4</sub> Cl] <sup>+</sup> (3-chlorophenyl cation)

### **Experimental Protocols**

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methods are standard for the analysis of aromatic ketones.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) or another suitable deuterated solvent.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.
- <sup>13</sup>C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220-250 ppm) is necessary. A significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the low natural abundance of <sup>13</sup>C.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl<sub>3</sub> at 7.26 ppm for <sup>1</sup>H and 77.16 ppm for <sup>13</sup>C).

### Infrared (IR) Spectroscopy



- Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.
   Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm<sup>-1</sup>).
   Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal or a blank KBr pellet should be recorded and subtracted from the sample spectrum.

#### Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via
  a suitable ionization source. Electron Ionization (EI) is a common technique for this type of
  molecule.
- Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system or a direct insertion probe on a mass spectrometer can be used.
- Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu). The ionization energy for EI is typically set at 70 eV.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The isotopic pattern for chlorine (35Cl and 37Cl in an approximate 3:1 ratio) should be observed for chlorine-containing fragments.

#### **Workflow Visualization**

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like (3-Chlorophenyl)(4-methoxyphenyl)methanone.

A generalized workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

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